molecular formula C21H23N3O5 B2671597 N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE CAS No. 1428380-19-1

N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE

Cat. No.: B2671597
CAS No.: 1428380-19-1
M. Wt: 397.431
InChI Key: GTJUNSNKIMKHRS-UHFFFAOYSA-N
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Description

Historical Development of Ethanediamide Derivatives in Medicinal Chemistry

Ethanediamide derivatives have evolved from simple chelating agents to sophisticated therapeutic candidates. The foundational work on ethylenediamine (en) as a ligand in coordination chemistry laid the groundwork for understanding bifunctional amine reactivity. Early applications focused on metal chelation, exemplified by ethylenediaminetetraacetic acid (EDTA), which revolutionized heavy metal detoxification. The transition to medicinal applications began with the recognition of ethanediamide's ability to serve as a molecular scaffold for drug design.

A pivotal advancement emerged with the development of N,N'-disubstituted ethanediamides, which demonstrated enhanced bioavailability and target specificity. For instance, N,N'-dipropylethanediamide exhibited antimicrobial activity against Staphylococcus aureus (MIC = 16 µg/mL) and Escherichia coli (MIC = 32 µg/mL), highlighting the role of alkyl substitutions in modulating biological efficacy. Subsequent innovations incorporated aromatic and heterocyclic substituents, enabling interactions with eukaryotic cellular targets. The synthesis of meta-substituted ethanediamide derivatives, such as those inhibiting acetylcholinesterase (AChE) with IC~50~ values as low as 2.09 µM, marked a shift toward neuropharmacological applications.

Significance of Benzodioxol and Benzofuran Structural Motifs in Bioactive Compounds

The 1,3-benzodioxol and 2,3-dihydrobenzofuran moieties are privileged structures in drug discovery due to their pharmacokinetic and pharmacodynamic advantages:

  • 1,3-Benzodioxol : This motif enhances metabolic stability by resisting oxidative degradation. Its electron-rich aromatic system facilitates π-π stacking interactions with hydrophobic receptor pockets, as seen in serotonin receptor agonists.
  • 2,3-Dihydrobenzofuran : The partially saturated furan ring combines rigidity with moderate polarity, optimizing blood-brain barrier permeability. In the context of cholinesterase inhibition, dihydrobenzofuran derivatives exhibit improved selectivity for butyrylcholinesterase (BuChE) over AChE.

The synergistic integration of these motifs in the target compound likely amplifies binding affinity through complementary interactions: benzodioxol engages aromatic residues, while dihydrobenzofuran stabilizes van der Waals contacts.

Pharmacological Relevance of Dimethylamino Functional Groups in Neurochemical Research

The dimethylamino (-N(CH~3~)~2~) group serves as a critical pharmacophore in neuroactive compounds. Its contributions include:

  • Cation-π Interactions : The tertiary amine can protonate under physiological conditions, forming electrostatic interactions with anionic receptor sites.
  • Enhanced Solubility : The polar nature of dimethylamino improves aqueous solubility without compromising lipophilicity, a balance crucial for CNS penetration.
  • Allosteric Modulation : In AChE inhibitors, dimethylamino groups facilitate binding to the peripheral anionic site, inducing conformational changes that potentiate enzyme inhibition.

For example, in a series of 2-butenediamide derivatives, the presence of dimethylamino substituents correlated with a 3.5-fold increase in BuChE inhibition (IC~50~ = 1.47 µM vs. 5.21 µM for non-dimethylated analogs).

Conceptual Framework for Ethanediamide Bridge in Receptor-Ligand Interactions

The ethanediamide bridge (-NH-C(=O)-C(=O)-NH-) in the target compound enables precise spatial arrangement of pharmacophoric elements:

Property Role in Binding
Conformational Flexibility Adapts to complementary receptor geometries
Hydrogen Bond Capacity Forms bidentate interactions with Asp/Glu residues
Electron-Deficient Carbonyls Participates in charge-transfer complexes

Molecular docking studies of analogous compounds reveal that the ethanediamide bridge aligns the benzodioxol and benzofuran moieties into a coplanar orientation, maximizing simultaneous engagement with catalytic and peripheral binding sites. This dual-binding mode is exemplified by derivatives showing sub-micromolar activity against both AChE and BuChE.

Research Objectives and Scientific Rationale

This compound addresses three unmet needs in neuropharmacology:

  • Dual Cholinesterase Inhibition : Simultaneous targeting of AChE and BuChE may enhance efficacy in neurodegenerative disorders.
  • Reduced Off-Target Effects : Structural hybridization minimizes interactions with non-neuronal targets.
  • Metabolic Stability : Benzodioxol and dihydrobenzofuran resist first-pass metabolism, prolonging half-life.

The rationale is grounded in structure-activity relationship (SAR) studies demonstrating that ethanediamide-based hybrids exhibit superior target engagement compared to monomeric analogs.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-24(2)16(13-3-5-17-14(9-13)7-8-27-17)11-22-20(25)21(26)23-15-4-6-18-19(10-15)29-12-28-18/h3-6,9-10,16H,7-8,11-12H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJUNSNKIMKHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and a benzofuran derivative, which are known for their pharmacological properties. The molecular formula is C18H24N2O3C_{18}H_{24}N_{2}O_{3}, with a molecular weight of approximately 320.4 g/mol. The structural characteristics contribute to its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : A study evaluated the compound's ability to inhibit the growth of human cancer cell lines such as HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer). The results demonstrated that the compound had an IC50 value in the low micromolar range, indicating potent activity against these cell lines .
Cell LineIC50 (µM)Reference
HeLa0.25
MDA-MB-2310.15
A5490.30

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of tubulin polymerization and modulation of histone deacetylase (HDAC) activity. These pathways are critical for cell division and survival in cancer cells.

Case Studies

  • Case Study on Tubulin Inhibition : A recent study focused on the synthesis of derivatives based on the benzofuran structure and their evaluation as dual inhibitors of tubulin and HDAC. The findings suggested that modifications to the benzodioxole moiety significantly enhanced anticancer activity, highlighting the importance of structural optimization in drug design .
  • In Vivo Efficacy : Another investigation assessed the in vivo efficacy of similar compounds in murine models bearing human tumor xenografts. Results showed substantial tumor regression compared to control groups, supporting further development as a potential therapeutic agent .

Safety and Toxicity Profile

Preliminary toxicity studies have indicated that the compound exhibits a favorable safety profile at therapeutic doses, with no significant acute toxicity observed in animal models. However, comprehensive toxicological assessments are necessary to fully understand its safety margin.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural similarities with other benzofuran- and benzodioxole-containing amides, though its unique substituents and stereoelectronic properties differentiate it. Key comparisons include:

Compound Core Structure Functional Groups Pharmacological Notes
Target Compound Benzodioxole + Dihydrobenzofuran Ethanediamide, dimethylamino Potential CNS activity (inferred from scaffolds)
N-(5-Ethyl Amino-1,3-Thiazol-2-yl)-3-Hydroxy-5-Nitro-1-Benzofuran-2-Carbohydrazide () Benzofuran + Thiazole Carbohydrazide, nitro, ethylamino Antimicrobial activity reported
Pharmacopeial Amides () Hexane backbones + aromatic substituents Phenoxyacetamido, tetrahydropyrimidinyl Standards for stability/stereochemical purity

Key Differences :

  • This could alter binding to flat enzymatic pockets.
  • Amide Linkers: The ethanediamide group in the target compound may enhance conformational flexibility compared to rigid carbohydrazides () or bulky phenoxyacetamido groups ().
Pharmacological and Physicochemical Properties
  • Solubility: The dimethylamino group in the target compound likely improves water solubility compared to purely aromatic analogs (e.g., ’s nitrobenzofuran), though this depends on protonation state.
  • Stability : Amide-containing compounds (e.g., ) often face hydrolysis risks, but the ethanediamide linker may mitigate this through steric hindrance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with benzodioxole and dihydrobenzofuran precursors. Key steps include:

  • Amide bond formation : Coupling agents like EDC/HOBt are used to link the benzodioxole and dihydrobenzofuran-ethyl-dimethylamine moieties .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while temperatures between 0–25°C minimize side reactions .
  • Purification : Silica gel chromatography or preparative HPLC achieves >95% purity .
    • Critical Factors : Catalyst choice (e.g., palladium for cross-coupling), pH control during amine alkylation, and inert atmospheres to prevent oxidation .

Q. How can NMR and HPLC be utilized to confirm structural integrity and purity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to benzodioxole (δ 5.9–6.2 ppm, aromatic protons), dihydrobenzofuran (δ 3.1–3.5 ppm, CH2 groups), and dimethylamino protons (δ 2.2–2.5 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA) to resolve impurities. Retention times should align with synthetic intermediates .
    • Validation : Compare spectral data with PubChem entries or computationally predicted shifts (e.g., using ACD/Labs or ChemDraw) .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Neurotransmitter receptor binding : Radioligand displacement assays (e.g., serotonin 5-HT2A or dopamine D2 receptors) due to benzodioxole’s similarity to psychoactive phenethylamines .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme inhibition : Test against acetylcholinesterase or COX-2 using fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Purity variability : Validate purity via LC-MS and elemental analysis. Impurities >2% can skew receptor affinity results .
  • Assay conditions : Standardize buffer pH, temperature, and cell passage number. For example, 5-HT2A binding assays vary significantly at pH <7.4 .
  • Structural analogs : Compare data with N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide (PubChem CID: B2792484), which showed dose-dependent cognitive improvement in mice at 50 mg/kg .

Q. What computational strategies predict target interactions and SAR?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with 5-HT2A (PDB ID: 6WGT). The dimethylamino group may form salt bridges with Asp155 .
  • QSAR models : Train on benzodioxole derivatives with known IC50 values. Descriptors like logP, polar surface area, and H-bond donors correlate with blood-brain barrier permeability .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes .

Q. How can reaction yields be improved for scale-up synthesis?

  • Methodological Answer :

  • Optimization table :
StepParameterOptimal ValueYield ImprovementReference
AmidationCatalyst (Pd(OAc)2)5 mol%15%
AlkylationSolvent (THF)Anhydrous, 0°C20%
PurificationHPLC gradient30→70% MeCN in 20 minPurity >99%
  • Side reaction mitigation : Add molecular sieves to absorb water during amide coupling .

Q. What in vivo models are appropriate for studying pharmacokinetics and efficacy?

  • Methodological Answer :

  • Mouse models : Intraperitoneal administration (10–50 mg/kg) with plasma sampling at 0.5, 2, 6, 24 h. LC-MS/MS quantifies parent compound and metabolites (e.g., O-demethylated derivatives) .
  • Behavioral assays : Morris water maze for cognitive effects (if 5-HT2A activity is confirmed) .
  • Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in chronic dosing studies .

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